molecular formula C11H9Cl2NO2 B1365963 ethyl 6,7-dichloro-1H-indole-2-carboxylate CAS No. 220679-11-8

ethyl 6,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B1365963
CAS No.: 220679-11-8
M. Wt: 258.1 g/mol
InChI Key: FMVMKBJJIJVITG-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is an organic compound belonging to the class of indolecarboxylic acids and derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a carboxylate group attached to the indole ring, which is further substituted with chlorine atoms at the 6 and 7 positions.

Biochemical Analysis

Biochemical Properties

Ethyl 6,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human reticulocyte 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids . Additionally, it acts as an antagonist of the CRTH2 receptor, which is involved in inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to have antiproliferative activity against human leukemia K562 cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CRTH2 receptor can modulate signaling pathways involved in inflammation, leading to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits human reticulocyte 15-lipoxygenase-1, which affects the metabolism of fatty acids . Additionally, its antagonistic action on the CRTH2 receptor influences inflammatory signaling pathways . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being stored at 2-8°C for long-term use . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, providing insights into its potential therapeutic applications and any associated risks.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of human reticulocyte 15-lipoxygenase-1 affects the metabolic flux of fatty acids . These interactions can lead to changes in metabolite levels and overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 6,7-dichloro-1H-indole-2-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For the specific synthesis of this compound, the starting materials would include a suitably substituted phenylhydrazine and an appropriate aldehyde or ketone. The reaction conditions often involve heating the mixture in the presence of an acid catalyst .

Chemical Reactions Analysis

Ethyl 6,7-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6,7-dichloro-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 6,7-dichloro-1H-indole-2-carboxylate can be compared with other indolecarboxylate derivatives, such as:

Properties

IUPAC Name

ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVMKBJJIJVITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266900
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220679-11-8
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220679-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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